

The Toxicological Profile of Robenidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cycostat

Cat. No.: B7790849

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robenidine hydrochloride, a guanidine derivative, is a synthetic coccidiostat widely used in the poultry and rabbit industry. Its efficacy against various *Eimeria* species is well-documented. This technical guide provides an in-depth review of the toxicological profile of robenidine hydrochloride, consolidating data from a range of studies to inform risk assessment and guide future research. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and safety evaluation. This guide summarizes key findings on acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Detailed experimental protocols for pivotal studies are outlined, and all quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of a representative experimental workflow and a hypothesized signaling pathway for robenidine hydrochloride-induced toxicity, based on its chemical nature and observed toxicological endpoints.

Introduction

Robenidine hydrochloride (1,3-bis[(4-chlorophenyl)methylidene]amino-guanidine hydrochloride) is an anticoccidial agent effective against various species of *Eimeria*, protozoan parasites that cause coccidiosis in poultry and rabbits.^{[1][2]} Its mode of action in parasites involves the inhibition of oxidative phosphorylation.^[3] Given its widespread use in food-producing animals, a thorough understanding of its toxicological profile is paramount for ensuring animal and

human safety. This document synthesizes the available toxicological data on robenidine hydrochloride, providing a comprehensive resource for scientific and regulatory purposes.

Toxicological Profile

The toxicological profile of robenidine hydrochloride has been evaluated in numerous studies, primarily in the context of regulatory approvals for its use as a veterinary drug. The key findings are summarized below.

Acute Toxicity

Robenidine hydrochloride is classified as harmful if swallowed.^[4] The acute oral toxicity varies across species.

Sub-chronic Toxicity

Sub-chronic toxicity studies, typically conducted over a 90-day period, have been performed in rats, mice, and dogs to determine the potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

In a 90-day study in rats, no substance-related changes were observed, leading to a NOAEL of 13.5 mg/kg body weight (bw) per day.^[5] Another 90-day GLP-compliant study in rats established a NOAEL of 37 mg/kg bw per day.^[5] In mice, a 90-day study identified renal changes (focal nephritis) at higher doses, resulting in a NOAEL of 14 mg/kg bw per day.^[5] A 90-day study in dogs showed an increase in relative liver weight at higher doses, with a recalculated NOAEL of 19 mg/kg bw per day.^[5]

Chronic Toxicity and Carcinogenicity

Long-term studies have been conducted to assess the chronic toxicity and carcinogenic potential of robenidine hydrochloride.

Chronic studies in rats and dogs did not show any tumor development or preneoplastic lesions.^[5] Although some limitations in the study designs were noted, the lack of genotoxic potential, combined with the absence of pre-carcinogenic lesions in toxicity studies, supports the conclusion that robenidine hydrochloride is not carcinogenic.^[5]

Genotoxicity

A battery of genotoxicity tests has been conducted to evaluate the potential of robenidine hydrochloride to induce genetic mutations or chromosomal damage. The results from these assays were consistently negative.

Robenidine hydrochloride was not mutagenic in a bacterial reverse mutation assay (Ames test). [5] It was not clastogenic in cultured mammalian cells and did not induce the formation of micronuclei in the bone marrow of treated mice.[5] Based on these findings, robenidine hydrochloride is considered not to be genotoxic.[5]

Reproductive and Developmental Toxicity

The potential effects of robenidine hydrochloride on reproduction and development have been investigated in multi-generational and developmental toxicity studies.

In a two-generation study in rats, no treatment-related teratogenic effects or influences on reproduction were observed.[5] A developmental toxicity study in rabbits established a maternal and fetal NOAEL of 20 mg/kg bw per day.[5] No negative effects on mothers or their litters were seen in a reproduction study in rabbits.[5] However, one study in chicken embryos showed dose-dependent fetal death and developmental abnormalities when robenidine was administered directly into the yolk sac.[6]

Ecotoxicity

The environmental fate and effects of robenidine hydrochloride have been assessed to determine its potential risk to terrestrial and aquatic ecosystems.

Robenidine hydrochloride is highly toxic to aquatic organisms.[7] Due to its low water solubility, there were challenges in preparing test concentrations for these studies.[5] It does not pose a significant risk to the terrestrial compartment, with no adverse effects observed in earthworms and plants at high concentrations.[5] A risk for bioaccumulation cannot be excluded.[5]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from the toxicological evaluation of robenidine hydrochloride.

Table 1: Sub-chronic Oral Toxicity Data

Species	Study Duration	NOAEL (mg/kg bw/day)	Key Findings	Reference(s)
Rat	90 days	13.5	No substance-related changes	[5]
Rat	90 days (GLP)	37	No treatment-related changes	[5]
Mouse	90 days	14	Renal changes (focal nephritis) at 28 mg/kg bw/day	[5]
Dog	90 days	19	Increased relative liver weight at 34 mg/kg bw/day	[5]

Table 2: Reproductive and Developmental Toxicity Data

Species	Study Type	NOAEL (mg/kg bw/day)	Key Findings	Reference(s)
Rat	Two-generation	-	No treatment-related teratogenic or reproductive effects	[5]
Rabbit	Developmental	20 (maternal and fetal)	No adverse effects on mothers or fetuses at the highest dose tested	[5]

Table 3: Ecotoxicity Data

Organism	Test Type	Endpoint	Value	Reference(s)
Daphnia magna	48-h acute	EC50	0.037 - 0.082 mg/L	[5]
Algae	Acute	EC50	> 0.082 mg/L	[7]
Fish	Acute	LC50	> 0.082 mg/L	[7]
Earthworm	14-day acute	LC50	> 1000 mg/kg	[5]
Plants	Seedling emergence and growth	EC50 & NOEC	> 100 mg/kg	[5]

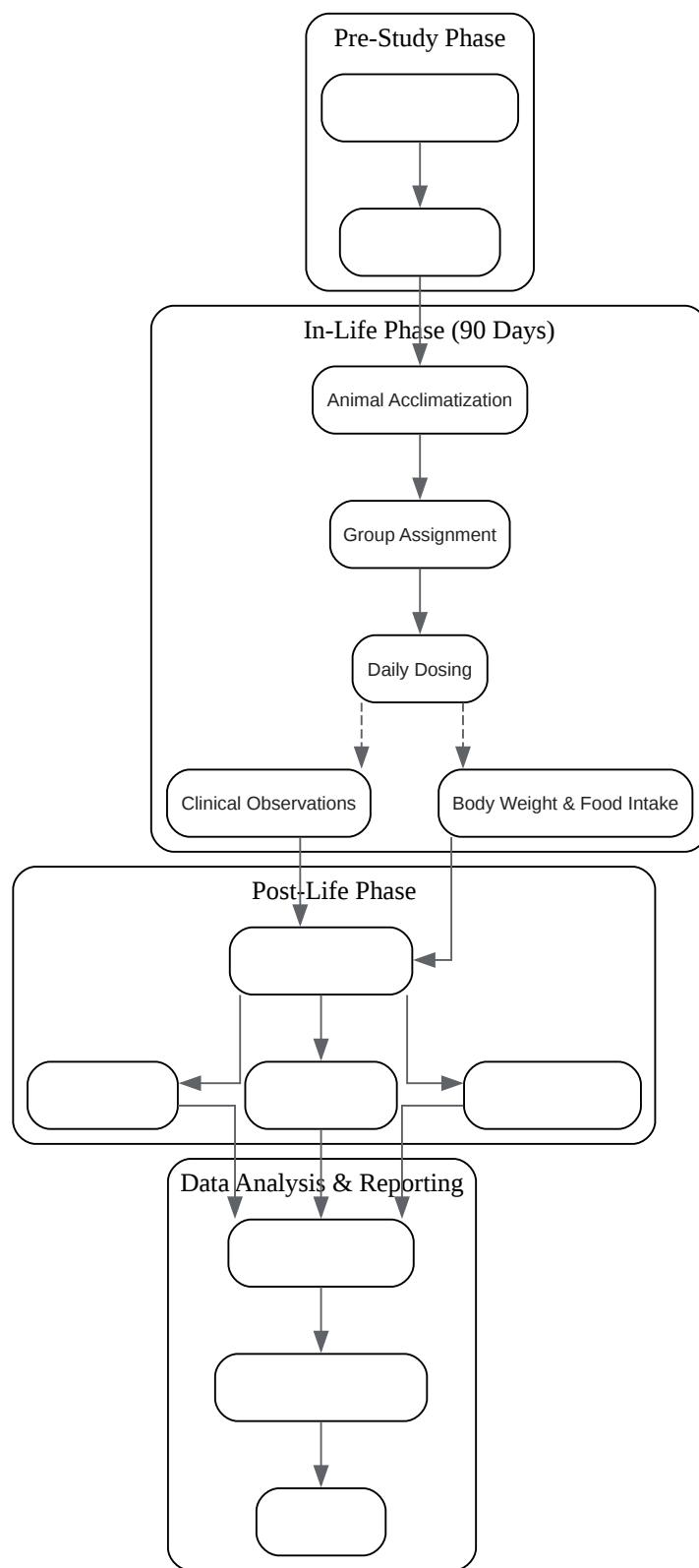
Table 4: Acceptable Daily Intake (ADI) and Maximum Residue Limits (MRLs)

Parameter	Value	Species	Tissue	Reference(s)
ADI	0.055 mg/kg bw	-	-	[5]
MRL	100 µg/kg	Chicken	Other edible tissues	[8]
MRL	200 µg/kg	Chicken	Skin with fat	[8]
MRL	100 µg/kg	Poultry	Edible tissues other than skin and fat	[9]
MRL	200 µg/kg	Poultry	Skin and fat	[9]
MRL	800 µg/kg	Poultry	Liver (wet)	[3]
MRL	350 µg/kg	Poultry	Kidney (wet)	[3]
MRL	200 µg/kg	Poultry	Muscle (wet)	[3]
MRL	1300 µg/kg	Poultry	Skin/fat (wet)	[3]

Experimental Protocols

The toxicological studies on robenidine hydrochloride were largely conducted following standardized OECD guidelines to ensure data quality and international acceptance. Below are detailed methodologies for key experiments.

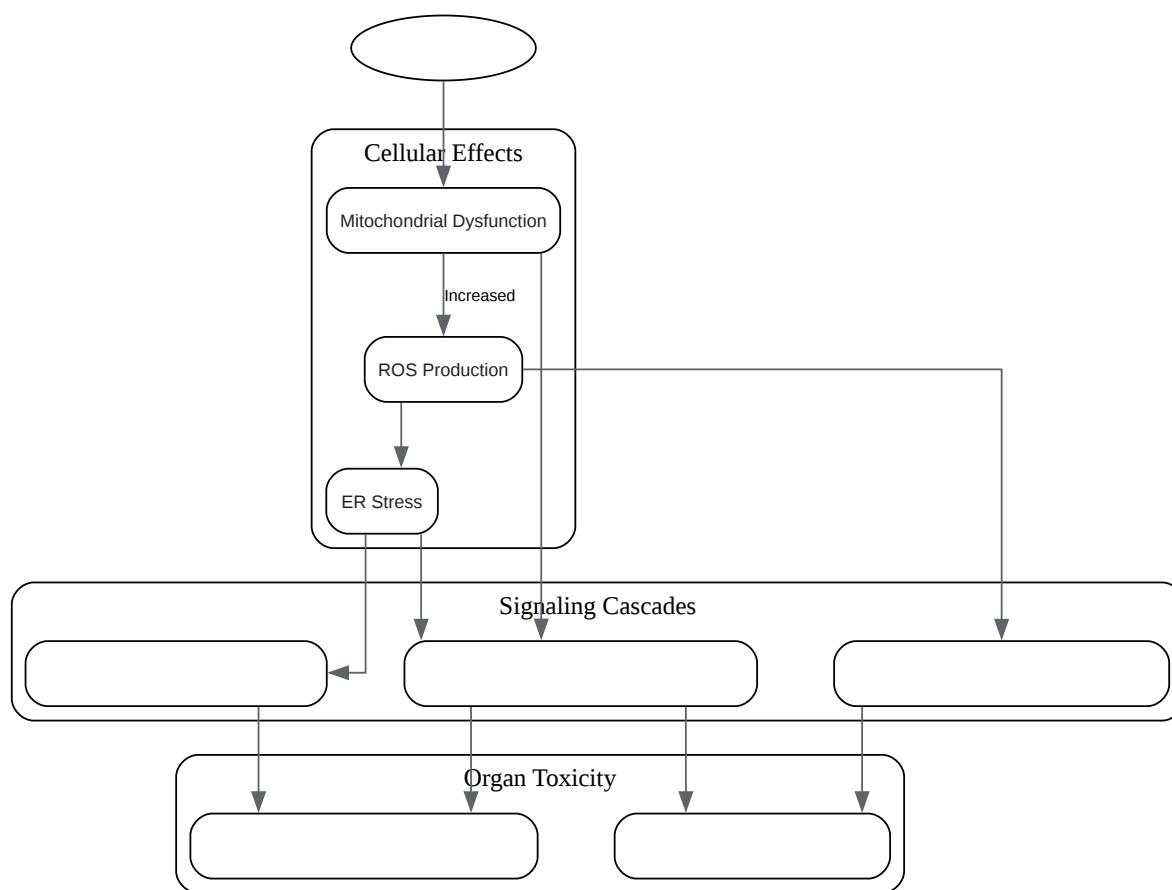
Sub-chronic Oral Toxicity Study (90-Day Study in Rodents - based on OECD 408)


- **Test System:** Typically, young adult rats of a standard strain are used. Both sexes are included, with at least 10 males and 10 females per group.
- **Dosing:** The test substance is administered orally, usually via the diet, drinking water, or by gavage, for 90 consecutive days. At least three dose levels and a control group are used. The highest dose is selected to induce some toxic effects but not mortality, while the lowest dose should not elicit any adverse effects.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.
- **Clinical Pathology:** At the end of the study, blood samples are collected for hematology and clinical biochemistry analyses. Urine samples are also collected for urinalysis.
- **Pathology:** All animals are subjected to a full necropsy. The weights of major organs are recorded. Tissues from all animals in the control and high-dose groups are examined microscopically. Any gross lesions and target organs from all dose groups are also examined.
- **Data Analysis:** Statistical analyses are performed to determine the significance of any observed differences between the treated and control groups. The NOAEL is determined as the highest dose at which no statistically significant and biologically relevant adverse effects are observed.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test - based on OECD 471)

- **Test System:** Several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.
- **Methodology:** The tester strains are exposed to the test substance at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal medium lacking the required amino acid.
- **Endpoint:** The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted after a suitable incubation period.
- **Evaluation Criteria:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (spontaneous) mutation rate.

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a 90-day oral toxicity study (OECD 408).

Hypothesized Signaling Pathway for Robenidine Hydrochloride-Induced Toxicity

[Click to download full resolution via product page](#)

Caption: Hypothesized signaling pathway for robenidine hydrochloride-induced toxicity.

Mechanism of Action and Potential Toxicological Pathways

The primary mechanism of action of robenidine as a coccidiostat is the interference with mitochondrial energy metabolism in the parasite.^[10] While the specific molecular targets in vertebrates have not been fully elucidated, the observed toxicities in the kidney and liver of laboratory animals suggest that similar mechanisms may be at play at higher concentrations.

The guanidino group in the structure of robenidine is a key feature. Guanidino compounds are known to affect cellular energy metabolism and can induce oxidative stress.^[11] The hypothesized signaling pathway (see section 5.2) suggests that robenidine hydrochloride, particularly at high doses, may lead to mitochondrial dysfunction. This can result in an overproduction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Oxidative stress is a known trigger for endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).^[12] Both oxidative and ER stress can converge on apoptotic signaling pathways, leading to programmed cell death. The observed renal and hepatic effects in toxicity studies could be a consequence of such cellular stress and damage in these organs. Further mechanistic studies, such as toxicogenomics and proteomics, would be valuable to confirm these hypothesized pathways and identify specific molecular initiating events.

Conclusion

Robenidine hydrochloride has a well-characterized toxicological profile, with a substantial database of studies conducted according to international guidelines. The compound is not genotoxic or carcinogenic. The primary target organs for toxicity at high doses in sub-chronic studies are the kidney in mice and the liver in dogs. Reproductive and developmental toxicity studies did not reveal significant adverse effects. The available data have been used to establish an Acceptable Daily Intake (ADI) and Maximum Residue Limits (MRLs) to ensure consumer safety. While the mechanism of toxicity in vertebrates is not fully understood, it is likely related to the disruption of cellular energy metabolism and the induction of oxidative stress, consistent with the known effects of its guanidino moiety. Further research into the specific signaling pathways involved would provide a more complete understanding of its toxicological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mass Balance Studies of Robenidine Hydrochloride in the Body of Channel Catfish (*Ictalurus punctatus*) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Gene Expression Profiling and its Practice in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of Robenz® 66G (robenidine hydrochloride) for chickens for fattening and turkeys for fattening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robinin attenuates cardiac oxidative stress-induced endoplasmic reticulum-dependent apoptosis through AKT/GSK3 β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A role for guanidino compounds in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endoplasmic reticulum stress inhibition preserves mitochondrial function and cell survival during the early onset of isoniazid-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Toxicological Profile of Robenidine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7790849#toxicological-profile-of-robenidine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com